REACTION_SMILES
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[Cl:1][c:2]1[c:3]([Cl:14])[cH:4][c:5]2[c:6]([cH:13]1)[C:7](=[O:12])[NH:8][S:9]2(=[O:10])=[O:11].[NH2:16][NH2:17].[OH2:15].[OH:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][OH:24]>>[Cl:1][c:2]1[c:3]([Cl:14])[cH:4][c:5]2[c:6]([cH:13]1)[C:7]([NH:16][NH2:17])=[N:8][S:9]2(=[O:10])=[O:11]
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Name
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O=C1NS(=O)(=O)c2cc(Cl)c(Cl)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NS(=O)(=O)c2cc(Cl)c(Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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Type
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product
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Smiles
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NNC1=NS(=O)(=O)c2cc(Cl)c(Cl)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |